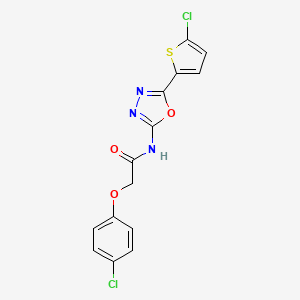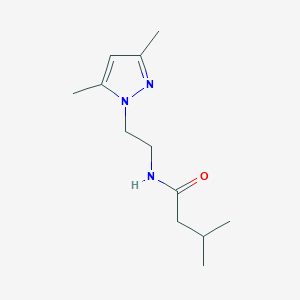![molecular formula C21H21N3O4 B2639641 N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 942007-52-5](/img/structure/B2639641.png)
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a dimethoxyphenyl group (a benzene ring with two methoxy (OCH3) groups), a pyridazinone group (a six-membered ring containing two nitrogen atoms), and an acetamide group (an acetyl group attached to an amine group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl and dimethoxyphenyl groups are aromatic and would contribute to the compound’s overall stability. The pyridazinone ring is a heterocycle and would have unique electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the dimethoxyphenyl group might increase its lipophilicity, affecting its solubility in different solvents .Scientific Research Applications
Multicomponent Synthetic Approach and Anti-inflammatory Evaluation
A study by Hernández-Vázquez et al. (2018) outlines a two-step multicomponent synthetic approach for creating peptidic pyrazinones, including compounds similar to N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide. These compounds demonstrated significant anti-inflammatory activity in an in vivo murine model, with notable inhibition of edema and a decrease in myeloperoxidase activity and leukocyte infiltration, highlighting their potential as novel anti-inflammatory agents (Hernández-Vázquez et al., 2018).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) explored the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study includes molecular docking with Cyclooxygenase 1 (COX1) to understand the binding interactions, indicating the versatility of such compounds in both biological and photovoltaic applications (Mary et al., 2020).
Antitumor Activity and Molecular Docking
Al-Suwaidan et al. (2016) demonstrated the synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues, showing broad-spectrum antitumor activity. Molecular docking studies suggest these compounds' effectiveness through interactions with ATP binding sites of specific kinases, underscoring the potential for cancer therapy (Al-Suwaidan et al., 2016).
Synthesis and Antioxidant Studies
Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl acetamides, indicating moderate to significant antioxidant activities. This research contributes to understanding the structural basis for antioxidant activity and the potential for developing new therapeutic agents (Ahmad et al., 2012).
Mechanism of Action
properties
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-10-8-16(12-19(18)28-2)17-9-11-21(26)24(23-17)14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOOSWRYJMVQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamate](/img/structure/B2639564.png)

![4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2639566.png)


![4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639570.png)

![4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2639577.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2639579.png)
![7-(4-methoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2639580.png)
